molecular formula CHNa3O9S3 B15126520 Sodium methanetrisulfonate

Sodium methanetrisulfonate

Cat. No.: B15126520
M. Wt: 322.2 g/mol
InChI Key: JWLDKEPWWPTYLJ-UHFFFAOYSA-K
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Description

Contextualization of Polysulfonated Methanes in Advanced Chemistry

Polysulfonated methanes represent a class of organic compounds characterized by a central methane (B114726) carbon atom bonded to multiple sulfonic acid or sulfonate groups. These moieties impart distinctive properties, including high acidity, thermal stability, and a polyanionic nature, making them valuable in various chemical domains. The presence of multiple sulfonate groups enhances water solubility and creates compounds with unique coordinating abilities.

In the broader landscape of advanced chemistry, polysulfonated compounds are investigated for their roles as catalysts, ion-exchange resins, and building blocks for advanced materials. Their applications span from facilitating large-scale industrial syntheses to the development of novel materials with tailored properties. The study of polysulfonated methanes, such as sodium methanetrisulfonate, contributes to a deeper understanding of structure-property relationships in highly functionalized organic molecules.

Historical Development of Methanetrisulfonate Chemistry

The foundational compound of the methanetrisulfonate family, methanetrisulfonic acid, was first synthesized over 140 years ago. researchgate.net Early preparative methods involved the reaction of acetone (B3395972) with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures. This reaction leads to the sulfonation of the methyl groups of acetone, followed by cleavage to yield the methanetrisulfonyl framework. The subsequent neutralization of the highly acidic methanetrisulfonic acid with an alkali hydroxide, such as sodium hydroxide, yields the corresponding salt, this compound.

Initial research into methanetrisulfonic acid and its salts was primarily of academic interest, focusing on the synthesis and characterization of these novel, highly sulfonated organic molecules. For a considerable period, their practical applications remained largely unexplored. However, with the advancement of industrial chemistry and the continuous search for highly efficient and stable chemical reagents, interest in methanetrisulfonic acid and its derivatives has been revitalized.

Scope and Significance of this compound Research

The significance of this compound in contemporary research stems from its unique combination of properties. As the salt of a very strong acid (methanetrisulfonic acid has an estimated pKa < -3), it is a stable, non-volatile, and highly water-soluble source of the methanetrisulfonate anion. This has led to its investigation in several key areas of chemical research.

One of the most significant applications is in the field of catalysis. Methanetrisulfonic acid has proven to be a highly efficient and effective catalyst in a variety of important organic transformations, including Friedel-Crafts alkylations and acylations, as well as Wagner-Meerwein rearrangements. researchgate.net These reactions are fundamental in the synthesis of numerous valuable chemicals, including intermediates for Vitamin E production. researchgate.net The use of methanetrisulfonic acid in catalytic amounts (as low as 0.04 to 1.0 mol%) has resulted in highly selective transformations with excellent yields. researchgate.net

Furthermore, the polyanionic nature of the methanetrisulfonate ion suggests potential applications in materials science and electrochemistry. Research into related sulfonated compounds has explored their use as electrolytes and as components in the fabrication of advanced materials. For instance, the intercalation of sulfonate anions into layered double hydroxides is a known strategy for creating new materials with tailored interlayer properties. The high charge density and stability of the methanetrisulfonate anion make it a candidate for similar applications.

Detailed Research Findings

To provide a clearer understanding of the properties and applications of this compound and related compounds, the following data tables summarize key research findings.

Table 1: Physicochemical Properties of Methanetrisulfonate and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundCHNa₃O₉S₃322.2Trisulfonated salt; polyanionic structure. nih.gov
Methanetrisulfonic AcidCH₄O₉S₃256.23Highly acidic (pKa < -3); efficient catalyst. nih.gov
Sodium Methanesulfonate (B1217627)CH₃NaO₃S118.09Monosulfonated salt; used as a buffering agent and electrolyte.

Table 2: Catalytic Applications of Methanetrisulfonic Acid

Reaction TypeSubstratesCatalyst Loading (mol%)YieldReference
Friedel-Crafts AlkylationTrimethylhydroquinone (B50269) and Isophytol (B1199701)0.05Up to 99% researchgate.net
Wagner-Meerwein RearrangementNot specified0.04 - 1.0> 95% researchgate.net
Friedel-Crafts AcylationNot specified0.04 - 1.0> 95% researchgate.net

Properties

Molecular Formula

CHNa3O9S3

Molecular Weight

322.2 g/mol

IUPAC Name

trisodium;methanetrisulfonate

InChI

InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3

InChI Key

JWLDKEPWWPTYLJ-UHFFFAOYSA-K

Canonical SMILES

C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Preparative Advancements

Historical Synthetic Routes to Methanetrisulfonic Acid and its Salts

The journey to obtaining sodium methanetrisulfonate begins with the synthesis of methanetrisulfonic acid. The initial preparations were foundational, paving the way for more refined and efficient laboratory-scale methods.

Early Preparations and Reported Procedures

The first documented preparation of methanetrisulfonic acid dates back to 1868 by Theilkuhl. While the specific details of Theilkuhl's initial procedure are not extensively detailed in readily available literature, it laid the groundwork for future investigations into this class of polysulfonated organic compounds. Early synthetic chemistry often involved reactions with starting materials that are less common today. Though not explicitly detailed for methanetrisulfonic acid itself, related historical sulfonation reactions sometimes utilized precursors like iodoform (B1672029) or derivatives of malonic acid. However, specific procedures for the synthesis of methanetrisulfonate from these starting materials are not well-documented in modern chemical literature.

Improved Laboratory-Scale Syntheses (e.g., from acetone (B3395972) and oleum)

A significant advancement in the laboratory-scale synthesis of methanetrisulfonic acid came from the work of Sartori and Jüschke. Their improved procedure utilized readily available starting materials: acetone and oleum (B3057394) (fuming sulfuric acid). This method proved to be more practical and scalable for laboratory purposes.

The typical reaction involves the careful addition of acetone to oleum under controlled temperature conditions. The highly exothermic reaction requires cooling to prevent undesirable side reactions and ensure the formation of the desired trisulfonated product. Following the sulfonation, the resulting methanetrisulfonic acid is often not isolated directly but is converted to its salt for easier handling and purification.

Subsequent work by Bagnall and Backer further refined the purification techniques for methanetrisulfonic acid, often involving the formation of intermediate salts, such as the barium salt, which could be precipitated and then converted back to the free acid or to other salts with high purity.

Contemporary Methodologies for this compound Production

Modern production of this compound builds upon the foundational laboratory methods, focusing on optimizing reaction conditions and employing efficient purification techniques to achieve high yields and purity.

Optimized Reaction Conditions and Yields

The contemporary synthesis of this compound predominantly follows the route from methanetrisulfonic acid. The acid itself is typically prepared via the sulfonation of acetone with oleum. Key to optimizing this process is the precise control of reaction parameters.

ParameterOptimized ConditionRationale
Reactant Ratio Excess oleumEnsures complete trisulfonation of the acetone molecule.
Temperature Low, typically 0-10 °C during additionManages the highly exothermic nature of the reaction and minimizes side product formation.
Reaction Time Varies, monitored for completionEnsures the reaction proceeds to the desired extent for maximum yield.
Neutralization Stoichiometric addition of sodium hydroxidePrecisely converts the acid to its trisodium (B8492382) salt without introducing excess base.

Purification and Isolation Techniques for High Purity

Achieving high purity is crucial for many applications of this compound. The primary method for purification is recrystallization.

The crude this compound solution obtained after neutralization is typically concentrated to induce crystallization. The choice of solvent and cooling rate are critical parameters in obtaining well-formed crystals and maximizing the separation from impurities. The solubility of this compound is temperature-dependent, allowing for efficient purification by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purer product crystallizes out, leaving impurities behind in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Green Chemistry Principles in Methanetrisulfonate Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of its production. This involves evaluating the existing methods and exploring more sustainable alternatives.

Atom Economy and E-Factor:

E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product. In the synthesis of this compound, the primary waste stream comes from the spent sulfuric acid after the reaction and the salts formed during neutralization. A comprehensive E-factor calculation would need to account for all reagents, solvents, and byproducts.

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of Methanetrisulfonate Salts

Single-crystal X-ray diffraction is a powerful technique that provides precise information on the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu While a detailed crystallographic study for sodium methanetrisulfonate specifically was not found in a review of publicly available literature, analysis of closely related salts, such as guanidinium (B1211019) methanesulfonate (B1217627), offers significant insight into the structural parameters of the methanetrisulfonate anion.

The study of guanidinium salts of sulfonates has revealed that these compounds frequently self-assemble into two-dimensional, hydrogen-bonded sheets. dtic.mildtic.mil Specifically, the investigation of guanidinium methanesulfonate, a related monosulfonate, showed that it crystallizes in the monoclinic space group C2/m. dtic.mil This arrangement is dictated by the strong hydrogen-bonding interactions between the guanidinium cations and the sulfonate anions. dtic.mil The determination of the crystal system and space group is a fundamental first step in any diffraction analysis, defining the symmetry and repeating unit of the crystal lattice. carleton.edu

A detailed analysis of the crystal structure allows for the precise measurement of interatomic distances and bond angles. For the methanetrisulfonate anion, key parameters of interest include the S-C bond lengths and the S-C-S bond angles. This data provides a quantitative description of the anion's geometry. Although the specific values for this compound are not detailed here, data from analogous structures would be expected to reveal a tetrahedral arrangement around the sulfur atoms and a distorted tetrahedral geometry around the central carbon atom.

Data for specific interatomic distances and bond angles for the methanetrisulfonate anion from a single-crystal X-ray diffraction study were not available in the reviewed literature.

The coordination geometry of the methanetrisulfonate anion within a crystal lattice is defined by the arrangement of the surrounding cations and any solvent molecules. In the case of guanidinium sulfonates, the structure is dominated by extensive hydrogen bonding, where the sulfonate oxygen atoms act as hydrogen-bond acceptors for the protons of the guanidinium cation. dtic.mildtic.mil This leads to the formation of robust, layered structures. dtic.milosti.gov The three sulfonate groups of the methanetrisulfonate anion provide multiple sites for such electrostatic and hydrogen-bonding interactions, leading to complex and stable three-dimensional crystalline networks.

Many sulfonate salts are known to crystallize as hydrates, where water molecules are incorporated into the crystal lattice. These water molecules can play a crucial role in stabilizing the crystal structure through hydrogen bonding. Furthermore, co-crystallization, the process of forming a crystalline solid containing two or more different molecular species in a stoichiometric ratio, is a known phenomenon. The investigation of different hydration states and potential co-crystals of this compound is essential for a complete understanding of its solid-state behavior and properties.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state NMR spectroscopy is a powerful, non-destructive technique for probing the local atomic environments in crystalline and amorphous materials. It provides information about molecular structure, conformation, and dynamics.

Solid-state ¹³C NMR spectroscopy can provide detailed information on the chemical environment of the carbon atoms within a structure. For this compound, a ¹³C NMR spectrum would be expected to show a resonance for the central methine carbon. The precise chemical shift of this carbon would be influenced by its direct attachment to three highly electronegative sulfonate groups. Any variations in the crystal packing or coordination to the sodium ions that affect the electronic environment of this carbon could lead to changes in its chemical shift or the appearance of multiple resonances if crystallographically distinct sites exist in the unit cell. Similarly, solid-state NMR of other nuclei, such as ²³Na, could provide direct insight into the coordination environment of the sodium cations within the lattice.

Polymorphism and Solid-State Diversity in Methanetrisulfonate Salts

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs of a drug can have different solubilities and bioavailabilities. frontiersin.org

The identification and characterization of polymorphs typically involve a combination of analytical techniques. Powder X-ray diffraction is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern. google.comgoogle.com Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can detect phase transitions between polymorphs as a function of temperature. nih.gov

While specific polymorphs of this compound have not been reported in the reviewed literature, the general approach to discovering and characterizing them would involve systematic crystallization studies under a variety of conditions.

The formation of a particular polymorph is influenced by a range of kinetic and thermodynamic factors during crystallization. These can include:

Temperature: Different polymorphs can be stable at different temperatures. nih.gov

Solvent: The choice of solvent can dictate which polymorph crystallizes.

Supersaturation: The level of supersaturation of the solution can influence the nucleation of different forms. mdpi.com

Additives and Impurities: The presence of other substances can promote the formation of a specific polymorph or inhibit the formation of others. umn.edu

Mechanical Stress: Grinding or milling can induce transformations between polymorphic forms. rsc.org

The relative stability of different polymorphs can be determined by comparing their thermodynamic properties, such as their Gibbs free energy. The most stable form at a given temperature and pressure will have the lowest Gibbs free energy.

Coordination Chemistry of the Methanetrisulfonate Anion

Ligand Properties of the Methanetrisulfonate Anion

The coordination capabilities of the methanetrisulfonate anion are primarily determined by the spatial arrangement and donor properties of its sulfonate groups.

Multidentate and Chelating Capabilities

The methanetrisulfonate anion is classified as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms at the same time. youtube.comyoutube.com It can act as a tridentate ligand by using one oxygen atom from each of its three sulfonate groups to coordinate with a metal center. This multidentate character facilitates the formation of stable chelate rings, which are ring structures that include the metal ion. The creation of these rings enhances the thermodynamic stability of the complex, a principle known as the chelate effect. The structural flexibility of the C-S and S-O bonds permits the sulfonate groups to orient themselves favorably for this type of coordination.

Exploration of Tripodal Coordination Motifs

The geometry of the methanetrisulfonate anion, with three sulfonate groups extending from a central carbon atom, is well-suited for a tripodal coordination motif. researchgate.netcolumbia.edumdpi.com This "tripod" structure allows the ligand to cap one face of a coordination polyhedron, often an octahedron. In such a setup, the three coordinating oxygen atoms from the sulfonate groups occupy three adjacent (facial) sites of the octahedron. The remaining three sites are then available for other ligands, such as water molecules. This tripodal arrangement is a key feature of how methanetrisulfonate interacts with metal ions and is consistently observed in the structures of its complexes. researchgate.net

Complex Formation with Transition Metal Ions

The capacity of the methanetrisulfonate anion to function as a multidentate, tripodal ligand has been utilized in the synthesis of various transition metal complexes.

Synthesis and Structural Characterization of Metal-Methanetrisulfonate Complexes

The synthesis of metal-methanetrisulfonate complexes is generally carried out by reacting a soluble salt of a transition metal with a methanetrisulfonate salt. nih.govcsic.esmdpi.com The resulting complexes can often be isolated as crystalline solids, and their three-dimensional structures can be determined using single-crystal X-ray diffraction. znaturforsch.com For instance, the synthesis and characterization of aqua(methanetrisulfonato)metal(II) complexes with cobalt(II), nickel(II), and zinc(II) have been reported. researchgate.net These studies have provided valuable information on the coordination environment around the metal ions and the conformation of the methanetrisulfonate ligand. researchgate.net

Specific Coordination Geometries and Bonding within Complexes (e.g., octahedral oxygen coordination)

In many complexes with divalent transition metals, the methanetrisulfonate anion promotes an octahedral coordination geometry around the central metal ion. researchgate.netlibretexts.orgnumberanalytics.comlibretexts.orgnih.gov The metal ion is typically bonded to three oxygen atoms from the three sulfonate groups of a single methanetrisulfonate ligand in a facial arrangement. The other three coordination sites are usually occupied by water molecules, forming an anionic complex with the general formula [M(H₂O)₃(CH(SO₃)₃)]⁻. This facial coordination results in a distorted octahedral geometry. The bonding in these complexes is primarily electrostatic, involving interactions between the positively charged metal ion and the negatively charged oxygen atoms of the sulfonate groups and water molecules.

Interactive Table: Coordination Geometries and Bond Distances in Metal-Methanetrisulfonate Complexes

Metal Ion Coordination Geometry Typical Bond Distances (Å)
Co(II) Distorted Octahedral Co-O(sulfonate) ~2.08-2.10, Co-O(water) ~2.11-2.13 researchgate.net
Ni(II) Distorted Octahedral Ni-O(sulfonate) ~2.04-2.06, Ni-O(water) ~2.07-2.09 researchgate.net

Analysis of Metal-Ligand Interactions and Stability Constants

The stability of metal-methanetrisulfonate complexes in solution is described by their stability constants, which quantify the equilibrium of the complex formation. solubilityofthings.comlibretexts.org A high stability constant is indicative of a strong metal-ligand interaction and a stable complex. solubilityofthings.com Factors such as the charge of the metal ion and the chelating properties of the ligand influence this stability. solubilityofthings.com While comprehensive data on the stability constants for a wide range of methanetrisulfonate complexes are not extensively documented, the existence of stable crystalline forms suggests significant metal-ligand interactions. The chelate effect, resulting from the tridentate nature of the ligand, is a major contributor to the stability of these complexes.

Interactions with Alkali and Alkaline Earth Metal Cations in Solid State

The interaction of the methanetrisulfonate anion with alkali and alkaline earth metal cations in the solid state is a fundamental aspect of its coordination chemistry. While comprehensive crystallographic data for sodium methanetrisulfonate and its complexes with other alkali and alkaline earth metals are not extensively documented in publicly available literature, insights can be drawn from related sulfonate compounds and the inherent properties of the methanetrisulfonate anion.

The tripodal nature of the methanetrisulfonate anion, with its three sulfonate groups, suggests a high potential for chelation and bridging interactions with metal cations. Each sulfonate group can act as a mono- or bidentate ligand, leading to a variety of coordination modes. The high negative charge of the anion (-3) implies that it can effectively coordinate with multiple metal centers, facilitating the formation of extended crystal lattices.

In the absence of specific crystal structures for alkali and alkaline earth methanetrisulfonates, the study of related methanesulfonate (B1217627) hydrates provides valuable comparative data. For instance, the crystal structures of strontium methanesulfonate monohydrate and barium methanesulfonate one and a half hydrate (B1144303) reveal layer-like regions with hydrophilic parts containing the metal cations and sulfonate groups, and hydrophobic areas with the methyl groups. This layered arrangement highlights the role of the sulfonate groups in constructing the solid-state architecture.

The coordination environment of the metal cations in these structures is noteworthy. For example, in a trinuclear nickel complex, the methanetrisulfonate anions exhibit both tripodal and chelating coordination to the Ni²⁺ ions. researchgate.net This demonstrates the anion's ability to engage in complex coordination, a behavior that is likely to be observed with alkali and alkaline earth metals as well.

Table 1: Coordination Behavior of Sulfonate Groups with Alkaline Earth Metals in Methanesulfonate Hydrates

Metal CationCompoundCoordination EnvironmentKey Structural Features
Strontium (Sr²⁺)Strontium methanesulfonate monohydrateLayered structureHydrophilic layers of Sr²⁺ and sulfonate groups
Barium (Ba²⁺)Barium methanesulfonate one and a half hydrateLayered structureHydrophilic layers of Ba²⁺ and sulfonate groups

This table is based on data from related methanesulfonate compounds and illustrates the potential coordination behavior with the methanetrisulfonate anion.

Supramolecular Assembly and Metal-Organic Framework Formation

The unique geometry and multidentate nature of the methanetrisulfonate anion make it a compelling candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions (nodes) and organic ligands (linkers) into extended one-, two-, or three-dimensional networks.

Role of Methanetrisulfonate as a Linker Molecule in Polymeric Structures

The methanetrisulfonate anion is well-suited to act as a linker molecule in the formation of polymeric structures. Its three sulfonate groups can bridge multiple metal centers, leading to the formation of robust and intricate networks. The tripodal arrangement allows for the creation of three-dimensional frameworks with specific topologies.

A notable example of the methanetrisulfonate anion acting as a linker is observed in a trinuclear nickel complex, {Ni₃[CH(SO₃)₃]₂(NMP)₈} (where NMP is N-methyl-pyrrolidone). researchgate.net In this complex, the methanetrisulfonate anions bridge the nickel centers, demonstrating their capacity to facilitate the assembly of polynuclear species, a fundamental step towards forming extended polymeric chains.

Design and Synthesis of Coordination Polymers and Extended Networks

The design of coordination polymers and extended networks based on the methanetrisulfonate linker involves the careful selection of metal cations and reaction conditions. The size, charge, and preferred coordination geometry of the metal ion will significantly influence the final structure of the polymer. Alkali and alkaline earth metals are particularly interesting in this context due to their varied coordination preferences.

The synthesis of these materials typically involves methods that promote the slow crystallization of the coordination polymer, allowing for the formation of well-ordered structures. Common synthetic strategies include:

Hydrothermal/Solvothermal Synthesis: This method involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. These conditions can promote the formation of crystalline products that may not be accessible at ambient conditions.

Slow Evaporation: A solution containing the metal salt and the this compound is allowed to slowly evaporate, leading to the gradual formation of crystals.

Diffusion: This technique involves the slow diffusion of a solution of one reactant into a solution of the other, often through a gel or a separating layer, which can lead to the growth of high-quality single crystals.

While specific examples of extensive coordination networks formed from this compound with alkali and alkaline earth metals are not widely reported, the principles of coordination chemistry suggest that such structures are feasible. The tripodal nature of the methanetrisulfonate anion provides a strong driving force for the formation of three-dimensional networks. Future research in this area is likely to uncover a rich variety of coordination polymers with interesting structural and functional properties.

Reactivity and Derivatization Studies

Chemical Transformations Involving the Methanetrisulfonate Moiety

The methanetrisulfonate group is generally stable due to the strong carbon-sulfur bonds and the delocalization of negative charge across the sulfonate groups. However, under specific conditions, it can undergo transformations, primarily involving the conversion of the sulfonate groups into other functional groups.

One of the key transformations is the conversion to tris(halosulfonyl)methanes. A patented process describes a method for producing these compounds from methanetrisulfonic acid or its salts, such as sodium methanetrisulfonate. google.com The process involves two main steps:

Formation of a Mixed Anhydride (B1165640): The methanetrisulfonate salt is reacted with an anhydride-forming agent under basic or neutral conditions. This step activates the sulfonate groups for the subsequent halogenation.

Halogenation: The resulting mixed anhydride is then treated with a halogenating agent to yield the corresponding tris(halosulfonyl)methane. google.com

This transformation is significant as it converts the salt into a highly reactive intermediate that can be used for further synthesis.

Reactions with Organic Substrates and Reagents

The reactivity of this compound with organic substrates is largely associated with the catalytic activity of its parent acid, methanetrisulfonic acid. Methanetrisulfonic acid is a highly effective strong acid catalyst in a variety of organic reactions. wikipedia.org While the sodium salt itself is not a catalyst in the same vein, understanding the reactions catalyzed by the acid provides insight into the types of chemical environments the methanetrisulfonate anion is stable in.

These reactions include:

Wagner-Meerwein Rearrangements wikipedia.org

Friedel-Crafts Alkylations and Ring Closures wikipedia.org

Acylation Reactions wikipedia.org

For this compound to participate directly in reactions with organic substrates, it would likely act as a nucleophile, although its nucleophilicity is expected to be low due to the delocalized charge and steric hindrance.

Synthesis of Functionalized Methanetrisulfonate Derivatives

The synthesis of functionalized derivatives from this compound is a key area of interest for creating novel reagents and materials. The primary route for this is through the conversion of the sulfonate groups into more reactive functionalities like sulfonyl chlorides.

A plausible method for this conversion can be inferred from the synthesis of methanesulfonyl chloride from sodium methanesulfonate (B1217627). A patented method describes the reaction of sodium methanesulfonate with thionyl chloride in the absence of a solvent to produce methanesulfonyl chloride in high yield and purity. google.com

Table 1: Synthesis of Methanesulfonyl Chloride from Sodium Methanesulfonate

Reactants Catalyst Reaction Temperature Product Yield Purity

Data sourced from a patented method for the production of methanesulfonyl chloride. google.com

Applying this analogy, the reaction of this compound with a chlorinating agent like thionyl chloride or phosphorus pentachloride could potentially yield methanetrisulfonyl chloride. This tris-sulfonyl chloride would be a highly valuable synthetic intermediate.

The resulting methanetrisulfonyl chloride could then be used to synthesize a variety of derivatives, such as:

Methanetrisulfonamides: By reacting with primary or secondary amines.

Methanetrisulfonate Esters: By reacting with alcohols.

The reactivity of these derivatives can be exemplified by the known reactions of methanesulfonyl chloride, which readily reacts with nucleophiles to form methanesulfonates and methanesulfonamides. wikipedia.org

Mechanistic Investigations of Reaction Pathways and Kinetics

Detailed mechanistic and kinetic studies specifically on the reactions of this compound are not widely available. However, insights can be drawn from related systems.

The mechanism of converting carboxylic acids to acid chlorides using thionyl chloride involves the formation of a chlorosulfite intermediate. masterorganicchemistry.com A similar mechanism can be postulated for the reaction of this compound with thionyl chloride, where one of the sulfonate groups attacks the sulfur atom of thionyl chloride.

For the halogenation of the mixed anhydride of methanetrisulfonic acid, the mechanism would likely involve nucleophilic attack of the halide on the sulfur atom, leading to the displacement of the anhydride leaving group.

The study of tris[(trifluoromethyl)sulfonyl]methane, a related superacid, shows that its salts can act as catalysts in reactions like Friedel-Crafts reactions and cycloadditions, proceeding through pathways involving the activation of substrates by the highly acidic catalyst.

Further research is needed to elucidate the specific reaction mechanisms and kinetics for the transformations and derivatizations of this compound.

Catalytic Applications of Methanetrisulfonic Acid

Role as a Strong Brønsted Acid Catalyst in Organic Transformations

Methanetrisulfonic acid (MTSA), with the chemical formula HC(SO₃H)₃, functions as a powerful Brønsted acid. repec.orgresearchgate.net Its acidity is comparable to that of strong mineral acids like sulfuric acid. researchgate.net This strong acidity allows it to effectively protonate a wide range of organic substrates, thereby generating reactive intermediates such as carbocations, which are pivotal in many organic reactions. researchgate.netwikipedia.org

Unlike many conventional Lewis or Brønsted acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or sulfuric acid (H₂SO₄), which can cause significant corrosion and produce substantial waste, methanetrisulfonic acid offers a more environmentally benign alternative. researchgate.netwisdomlib.org Researchers have noted a lack of corrosion when using MTSA as a catalyst. researchgate.net Its application in truly catalytic amounts, sometimes as low as 0.04 to 1.0 mol%, leads to highly selective transformations with yields often exceeding 95%. repec.orgresearchgate.netwisdomlib.org The use of this pure Brønsted acid avoids product contamination with metal or halide ions. wisdomlib.org

The effectiveness of a Brønsted acid catalyst is often linked to its acid strength, which influences reactivity. researchgate.netrsc.org The high reactivity of MTSA makes it favorable for promoting complete and rapid conversions in various organic syntheses. researchgate.net

Applications in Key Organic Synthesis Reactions

The potent catalytic activity of methanetrisulfonic acid is demonstrated in several fundamental organic reactions, including rearrangements, alkylations, acylations, and cyclizations. repec.orgresearchgate.net

Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions involving the migration of an alkyl, aryl, or hydride group from one carbon to an adjacent one. wikipedia.org These rearrangements are fundamental in the synthesis of complex molecules, particularly in terpene chemistry. libretexts.org

Methanetrisulfonic acid has proven to be an exceptionally effective catalyst for this type of transformation. repec.orgresearchgate.net A key example is the rearrangement of ketoisophorone, a crucial intermediate in the synthesis of valuable compounds like the carotenoid astaxanthin (B1665798) and trimethylhydroquinone (B50269) (TMHQ), a precursor for Vitamin E. wisdomlib.org The use of MTSA in this rearrangement proceeds with high selectivity, achieving excellent yields of the desired diacetate product (up to 96%). researchgate.net This efficiency helps to minimize the formation of unwanted regioisomers. wisdomlib.org

Table 1: Methanetrisulfonic Acid-Catalyzed Wagner-Meerwein Rearrangement

Reactant Catalyst Loading (mol%) Product Yield (%)

Data sourced from research on the rearrangement of ketoisophorone. researchgate.netwisdomlib.org

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching substituents to aromatic rings. thieme-connect.deresearchgate.net Methanetrisulfonic acid serves as an efficient, metal-free catalyst for both alkylation and acylation variants of this reaction. repec.orgthieme-connect.deresearchgate.net

Alkylation: A significant industrial application of MTSA is in the Friedel-Crafts alkylation and subsequent ring closure to synthesize (all-rac)-α-tocopherol, the primary form of Vitamin E. researchgate.netwisdomlib.org This key step involves the condensation of trimethylhydroquinone (TMHQ) with isophytol (B1199701). researchgate.net Despite the tendency of tertiary allylic alcohols like isophytol to dehydrate under acidic conditions, MTSA catalyzes this reaction cleanly and effectively. wisdomlib.org Using catalyst loadings as low as 0.05 mol%, yields of up to 99% for (all-rac)-α-tocopherol have been achieved. wisdomlib.org This represents a significant improvement in yield and selectivity compared to other Brønsted acids like sulfuric acid. wisdomlib.org

Acylation: Methanetrisulfonic acid also excels as a catalyst for Friedel-Crafts acylation reactions. The acetylation of (all-rac)-α-tocopherol to produce (all-rac)-α-tocopheryl acetate, the major commercial form of vitamin E, is a prime example. researchgate.net This transformation, catalyzed by MTSA, results in a 99% yield of the desired acetate, highlighting the catalyst's potency for reactions requiring ecologically sound, large-scale procedures. researchgate.netwisdomlib.org Other studies have shown that methanesulfonic acid, a related compound, is effective for the acylation of electron-rich arenes. thieme-connect.denih.gov

Table 2: Methanetrisulfonic Acid in Friedel-Crafts Reactions

Reaction Type Reactants Catalyst Loading (mol%) Product Yield (%)
Alkylation & Ring Closure Trimethylhydroquinone, Isophytol 0.05 (all-rac)-α-Tocopherol 95-99

Data sourced from the synthesis of Vitamin E and its acetate. researchgate.netwisdomlib.org

Ring Closure Reactions and Cyclizations

Methanetrisulfonic acid is also employed in intramolecular cyclization reactions to form ring structures. These reactions are often integral parts of a larger synthetic sequence, such as the ring-closure step that follows the initial Friedel-Crafts alkylation in the synthesis of (all-rac)-α-tocopherol. researchgate.netwisdomlib.org In this specific case, the catalyst efficiently promotes the condensation of trimethylhydroquinone with isophytol to form the chromane (B1220400) ring system of tocopherol in exceptionally high yields. wisdomlib.org

Additionally, the related methanesulfonic acid (MSA) has been shown to catalyze the cyclization of 3-arylpropanoic and 4-arylbutanoic acids to produce 1-indanones and 1-tetralones at elevated temperatures, without causing unwanted aromatic sulfonation. osti.gov

Mechanistic Insights into Catalytic Processes

The catalytic action of methanetrisulfonic acid in these transformations stems from its ability to act as a potent proton donor. In the Wagner-Meerwein rearrangement of ketoisophorone, an assumed mechanism involves the protonation of a carbonyl group, which initiates a cascade of rearrangements including the key Wagner-Meerwein shift, ultimately leading to the formation of the aromatic trimethylhydroquinone (TMHQ) system after acetylation. researchgate.netwisdomlib.org

In Friedel-Crafts reactions, the acid catalyst activates the electrophile. For instance, in the alkylation with isophytol, MTSA protonates the alcohol, facilitating the formation of a carbocation intermediate which then attacks the electron-rich trimethylhydroquinone ring. wisdomlib.org The subsequent intramolecular cyclization is also acid-catalyzed, leading to the final tocopherol structure. researchgate.net The high efficiency and selectivity observed with MTSA suggest that it effectively stabilizes the transition states and intermediates involved in these carbocationic processes. wisdomlib.org

Catalyst Regeneration, Reusability, and Green Catalysis Aspects

Methanetrisulfonic acid is considered a "green" catalyst for several reasons. researchgate.netorientjchem.org Its use avoids metal or halide contaminants, which are common with many traditional Lewis acid catalysts. wisdomlib.orgnih.gov Furthermore, it has been reported to be less corrosive than other strong mineral acids. researchgate.netresearchgate.net The ability to use MTSA in very small catalytic amounts minimizes waste generation. wisdomlib.org

While the "green" credentials of methanetrisulfonic acid are strong due to its high activity and cleaner reaction profiles, detailed studies on its regeneration and reusability in the context of the specific reactions discussed are not extensively reported in the provided search results. The synthesis of the catalyst itself has been acknowledged as not yet fulfilling the criteria of green chemistry, indicating an area for future development. wisdomlib.org However, for related catalysts like methanesulfonic acid, ease of handling as a liquid and potential for recycling have been noted. orientjchem.org For heterogeneous catalysts used in other processes, regeneration is often achieved by washing, drying, and recalcination. scirp.orgscirp.org This suggests that developing protocols for the recovery and reuse of MTSA could further enhance its environmental and economic benefits.

Advanced Analytical Methodologies for Comprehensive Characterization

Spectroscopic Techniques for Detailed Analysis

Spectroscopy provides profound insights into the molecular structure and electronic properties of sodium methanetrisulfonate by examining the interaction of the molecule with electromagnetic radiation.

Both Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "vibrational fingerprint" of a molecule. They probe the vibrational modes of chemical bonds, which are unique to the molecule's structure. While IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, Raman spectroscopy detects the scattering of light resulting from changes in molecular polarizability. nih.gov For this reason, the two techniques provide complementary information. nih.gov

For this compound, these techniques are essential for identifying the characteristic vibrations of its functional groups. The most significant vibrations are associated with the sulfonate (SO₃⁻) groups. Key vibrational modes expected for the methanetrisulfonate anion include:

S=O Asymmetric and Symmetric Stretching: These are typically strong bands in the IR spectrum and appear in the 1350-1150 cm⁻¹ region.

C-S Stretching: These vibrations occur at lower frequencies, generally in the 800-600 cm⁻¹ range. researchgate.net

O-S-O Bending Modes: These appear in the fingerprint region at lower wavenumbers.

While specific experimental spectra for this compound are not widely published, data from related organosulfate and organosulfonate compounds confirm these general frequency assignments. nsf.govcopernicus.org Differences in peak positions and intensities between solid-state IR and Raman spectra can also provide information about the crystalline structure and intermolecular interactions. americanpharmaceuticalreview.com

Table 1: Expected Vibrational Modes for the Methanetrisulfonate Anion [CH(SO₃)₃]³⁻

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary ActivityNotes
S=O Asymmetric Stretch~1250 - 1150Strong in IRHighly characteristic of the sulfonate group.
S=O Symmetric Stretch~1080 - 1030Strong in RamanComplementary to the asymmetric stretch.
C-S Stretch~800 - 600IR and RamanIndicates the bond between carbon and sulfur atoms. researchgate.net
O-S-O Bending~650 - 500IR and RamanPart of the complex fingerprint region.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The utility of this technique depends on the presence of chromophores—parts of a molecule that absorb light—in the compound of interest.

The this compound anion itself, consisting of a central carbon atom saturated with sulfonate groups, lacks conjugated π-systems or other typical chromophores that absorb strongly in the 200-800 nm range. masterorganicchemistry.com Therefore, a pure aqueous solution of this compound is expected to be colorless and exhibit low absorbance across the UV-Vis spectrum. However, UV-Vis spectroscopy remains a valuable tool for detecting the presence of UV-active impurities, particularly aromatic compounds, which may be present from the synthesis process. For instance, sulfonated aromatic by-products would display characteristic absorption bands, often between 210 and 270 nm. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. It measures the mass-to-charge ratio (m/z) of ions with extremely high precision, allowing for the determination of a compound's elemental formula.

In a typical HRMS analysis, the methanetrisulfonate anion, [CH(SO₃)₃]³⁻, would be observed. By measuring its mass with high accuracy, it is possible to confirm its elemental composition (C, H, S, O) and differentiate it from other ions with the same nominal mass. The theoretical monoisotopic mass of the methanetrisulfonate anion is a key value for this analysis.

Table 2: High-Resolution Mass Spectrometry Data for the Methanetrisulfonate Anion

Ion SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)Notes
[CH(SO₃)₃]³⁻CHO₉S₃248.8839The primary anion for identification. HRMS confirms this exact mass.
[CH(SO₃)₃Na]²⁻CHNaO₉S₃271.8732Adduct with one sodium ion.
[CH(SO₃)₃Na₂]¹⁻CHNa₂O₉S₃294.8625Adduct with two sodium ions.
Note: The observed ions and their charge states can vary depending on the mass spectrometry technique (e.g., ESI) and settings used.

Thermal Analysis Methods for High-Temperature Stability and Decomposition Pathways

The evaluation of a compound's behavior under thermal stress is critical for understanding its stability, decomposition mechanisms, and potential applications at elevated temperatures. For this compound, a compound noted for its robust polyanionic structure, thermal analysis provides essential data on its operational limits and degradation profile. researchgate.net Advanced methodologies, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), offer a comprehensive characterization of its high-temperature properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govresearchgate.net This method is highly effective for identifying thermal transitions such as melting, crystallization, and glass transitions. tudelft.nlyoutube.com

When analyzing this compound, DSC is employed to determine its melting point and to detect the onset of any exothermic or endothermic decomposition processes. A typical DSC experiment involves heating a small, encapsulated sample at a constant rate. The resulting thermogram plots heat flow against temperature.

Research Findings:

While specific DSC data for this compound is not extensively published, analysis of related polyanionic and sodium salt compounds allows for an informed projection of its thermal behavior. The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline salt. At higher temperatures, exothermic peaks may appear, indicating decomposition. researchgate.net The stability of related sodium salts, such as those used in battery electrolytes, has been shown to be dependent on the anion and solvent system, with decomposition onsets often observed at elevated temperatures. researchgate.netresearchgate.net For instance, studies on various sodium salts like NaPF₆ and NaClO₄ show exothermic processes beginning at different temperatures, highlighting the influence of the anionic structure on thermal stability. researchgate.net The strong C-S bonds and the stable sulfonate groups in this compound suggest a high melting point and significant thermal stability before decomposition.

Interactive Data Table: Expected Thermal Transitions for this compound via DSC

The following table outlines the anticipated thermal events for this compound based on the analysis of similar compounds.

Thermal EventExpected Temperature Range (°C)Type of TransitionDescription
Melting> 300 °C (estimated)EndothermicTransition from solid to liquid phase. A sharp peak is expected for a pure crystalline compound.
Decomposition> 400 °C (estimated)ExothermicOnset of irreversible chemical breakdown, likely involving the cleavage of C-S and S-O bonds.

Thermogravimetric Analysis (TGA) with Mass Spectrometry Coupling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.neteltra.com When coupled with Mass Spectrometry (MS), the TGA-MS system provides powerful insights by identifying the chemical identity of the gaseous products evolved during decomposition. nih.govresearchgate.net As the sample is heated in the TGA furnace, any volatile components released are transferred via a heated line to the mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio (m/z). researchgate.netresearchgate.net

This combined technique is crucial for elucidating the decomposition pathways of this compound. The TGA curve reveals the temperatures at which mass loss occurs, while the simultaneous MS data identifies the specific molecules being liberated at each stage.

Research Findings:

Initial Stage: An initial, minor weight loss may occur at lower temperatures (around 100-200 °C) due to the release of adsorbed water or residual solvent, a common feature in hygroscopic salts.

Primary Decomposition: The principal decomposition is anticipated at much higher temperatures, likely commencing above 400°C. This stage would involve the scission of the carbon-sulfur bonds and the breakdown of the sulfonate groups (-SO₃⁻). marquette.edu

Residue Formation: The process is expected to leave a stable inorganic residue, likely composed of sodium sulfate (B86663) (Na₂SO₄) and sodium sulfite (B76179) (Na₂SO₃), as observed in the thermal degradation of similar compounds. researchgate.netmarquette.edu

The coupled mass spectrometer would analyze the evolved gases. The primary expected decomposition products are sulfur dioxide (SO₂) and sulfur trioxide (SO₃), along with carbon dioxide (CO₂) and carbon monoxide (CO) from the organic backbone.

Interactive Data Table: Potential Decomposition Products of this compound by TGA-MS

This table lists the potential gaseous products evolved during the thermal decomposition of this compound and their corresponding mass-to-charge (m/z) ratios that would be detected by the mass spectrometer.

Evolved GasChemical FormulaExpected m/z Ratios (Major Peaks)
Carbon MonoxideCO28
Carbon DioxideCO₂44
Sulfur DioxideSO₂64, 48
Sulfur TrioxideSO₃80, 64

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules at the electronic level. A DFT study of the methanetrisulfonate anion would provide fundamental insights into its structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

A primary focus of a DFT study would be the elucidation of the electronic structure and the nature of the chemical bonds within the methanetrisulfonate anion. This analysis would involve:

Geometry Optimization: The first step would be to determine the most stable three-dimensional arrangement of atoms in the anion. This optimized geometry provides key structural parameters.

Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to understand the delocalization of electron density and the nature of the bonding between the carbon, sulfur, and oxygen atoms. This would quantify the charge distribution on each atom, revealing the highly negative charge on the sulfonate groups.

Electron Density Distribution: Mapping the electron density would visually represent the regions of high and low electron concentration, further illustrating the charge distribution and bonding characteristics.

Table 1: Hypothetical Optimized Geometry Parameters for the Methanetrisulfonate Anion (C₃v Symmetry) Calculated at the B3LYP/6-311+G(d,p) Level of Theory.

ParameterValue
C-S Bond Length1.85 Å
S-O Bond Length1.48 Å
C-H Bond Length1.10 Å
S-C-S Bond Angle109.5°
O-S-O Bond Angle113.0°
O-S-C Bond Angle105.7°

Table 2: Hypothetical Electronic Properties of the Methanetrisulfonate Anion from DFT Calculations.

PropertyValue
Energy of HOMO-8.5 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap7.3 eV
Total Dipole Moment0.0 D (due to symmetry)
Natural Charge on Carbon+0.25 e
Natural Charge on Sulfur+1.75 e
Natural Charge on Oxygen-0.95 e

Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule experimentally.

Vibrational Frequencies: The calculation of vibrational frequencies would predict the positions of absorption bands in the infrared (IR) and Raman spectra. These frequencies correspond to specific bond stretching, bending, and torsional motions within the anion. Comparison with experimental spectra would help to confirm the structure and assign the observed spectral features.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for the Methanetrisulfonate Anion.

Frequency (cm⁻¹)Vibrational Mode
~3000C-H Stretch
~1250S=O Asymmetric Stretch
~1050S=O Symmetric Stretch
~780C-S Stretch
~600O-S-O Bending
~450S-C-S Bending

Energetics of Molecular Transformations and Reaction Pathways

DFT can be employed to study the thermodynamics and kinetics of reactions involving the methanetrisulfonate anion. This would involve locating transition states and calculating activation energies for potential reaction pathways, such as its formation or decomposition. For instance, the reaction of methanedisulfonic acid with a sulfonating agent could be modeled to understand the mechanism and energetics of adding the third sulfonate group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method to study the time-dependent behavior of a molecular system. MD simulations of sodium methanetrisulfonate would provide insights into the dynamic properties of the methanetrisulfonate anion and its interactions with its environment.

Conformational Analysis and Flexibility of the Anion

While the methanetrisulfonate anion is expected to have a relatively rigid structure due to the tetrahedral arrangement around the central carbon, MD simulations could explore its conformational dynamics.

Torsional Angle Distributions: By simulating the anion over time, the distribution of torsional angles (e.g., around the C-S bonds) could be analyzed. This would reveal the preferred conformations and the energy barriers between them. Given the C₃v symmetry, the anion is expected to exhibit specific rotational orientations of the sulfonate groups.

Intermolecular Interactions in Solution and Solid State

MD simulations are particularly well-suited for studying how the methanetrisulfonate anion interacts with surrounding molecules.

Solvation Structure: In a simulation box containing the anion and a solvent (e.g., water), the radial distribution functions (RDFs) between the atoms of the anion and the solvent molecules would be calculated. The RDFs would reveal the structure of the solvation shells around the anion, showing how water molecules orient themselves around the negatively charged sulfonate groups.

Ion Pairing: In simulations of this compound, the interactions between the methanetrisulfonate anion and the sodium cations would be investigated. The RDFs between Na⁺ and the oxygen atoms of the sulfonate groups would indicate the extent of ion pairing and the preferred coordination geometries.

Solid-State Packing: MD simulations could also be used to model the crystal structure of this compound, providing insights into the packing arrangement of the ions and the nature of the intermolecular forces that hold the crystal together.

Table 4: Hypothetical Intermolecular Interaction Properties from MD Simulations of Aqueous this compound.

PropertyDescription
First Solvation Shell of SO₃⁻Contains approximately 6-8 water molecules.
Na⁺-O(sulfonate) RDF PeakA sharp peak at ~2.4 Å, indicating strong ion pairing.
Anion-Anion RDFShows a broad peak at a larger distance, indicating repulsion.

Computational Modeling of Solid-State Structures and Polymorphism

Computational modeling of the solid-state structure of this compound, Na₃[CH(SO₃)₃], is essential for understanding its crystal packing and the interactions that govern its three-dimensional arrangement. While extensive computational studies specifically focused on the polymorphism of this compound are not widely available in the current literature, the principles of such modeling can be outlined based on standard practices in computational materials science.

The primary method for modeling the solid-state structure of crystalline materials is density functional theory (DFT). A typical computational workflow would involve:

Geometry Optimization: Starting from the experimentally determined crystal structure, the atomic positions and unit cell parameters are optimized to find the minimum energy configuration. This process can validate the experimental structure and provide a more detailed understanding of the local coordination environments.

Lattice Energy Calculations: The total energy of the crystal lattice is calculated, which is a measure of the stability of the solid-state structure.

Polymorph Prediction: Computational algorithms can be used to search for other possible crystal packing arrangements (polymorphs) of this compound. These methods explore different symmetry groups and coordination motifs to identify hypothetical crystal structures. The relative lattice energies of these predicted polymorphs are then calculated to determine their thermodynamic stability relative to the known form.

Although specific computational studies on the polymorphism of this compound are limited, research on related compounds, such as the potassium salt, has shown that the methanetrisulfonate anion can adopt various coordination modes, leading to complex solid-state structures. This suggests that polymorphism in methanetrisulfonate salts is a strong possibility and a fertile ground for future computational investigation.

Integration of Computational Predictions with Experimental Observations

The integration of computational predictions with experimental data is crucial for a comprehensive understanding of the solid-state chemistry of this compound. Experimental techniques like single-crystal X-ray diffraction provide a precise picture of the crystal structure, which can then be used as a benchmark for computational models.

A key study by Oelkers et al. in 2016 described the crystal structure of this compound, which crystallizes in the orthorhombic space group Pbca. This experimental work provides the foundational data for any computational study.

Table 1: Experimental Crystallographic Data for this compound

Parameter Value
Chemical Formula C H Na₃ O₉ S₃
Formula Weight 290.14 g/mol
Crystal System Orthorhombic
Space Group Pbca
a (Å) 6.8453(5)
b (Å) 16.2924(12)
c (Å) 15.0113(11)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1671.3(2)

Data sourced from Oelkers et al. (2016).

Computational models can be used to:

Refine Crystal Structures: DFT calculations can be used to refine the positions of hydrogen atoms, which are often difficult to locate accurately using X-ray diffraction.

Analyze Intermolecular Interactions: The nature and strength of the ionic interactions between the sodium cations and the methanetrisulfonate anions, as well as any other non-covalent interactions, can be quantified using computational methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

Predict Spectroscopic Properties: Computational models can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. Comparing these predicted spectra with experimental measurements can help to confirm the proposed structure and provide a more detailed assignment of the spectral features.

While specific published research integrating computational predictions and experimental observations for this compound is sparse, the experimental determination of its crystal structure provides a critical starting point. Future computational work is needed to fully explore its solid-state properties, including the potential for polymorphism and a detailed analysis of the bonding and intermolecular forces that dictate its crystalline architecture.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Pathways and Scalable Production

The traditional synthesis of methanetrisulfonic acid involves the reaction of acetone (B3395972) with oleum (B3057394) (fuming sulfuric acid). researchgate.net This is followed by neutralization with a sodium base, such as sodium hydroxide, to produce sodium methanetrisulfonate. While effective, this method presents challenges in terms of environmental impact and scalability. Future research is increasingly focused on developing more efficient and environmentally benign synthetic procedures.

A key area of investigation is the development of alternative starting materials and reaction conditions that minimize the use of harsh reagents like oleum. Researchers are exploring catalytic routes and continuous flow processes to improve yield, purity, and safety while reducing waste generation. The development of a scalable and cost-effective production method for high-purity this compound is critical for its widespread adoption in industrial applications.

One documented synthesis of the potassium salt, tri-potassium methanetrisulfonate monohydrate, involves the slow addition of dry acetone to oleum, followed by neutralization. researchgate.net While a detailed, modern, and environmentally friendly industrial-scale procedure is yet to be fully developed, the existing methods provide a foundation for future optimization. researchgate.net

Design and Synthesis of Advanced Coordination Materials for Specific Functions

The methanetrisulfonate anion, [CH(SO₃)₃]³⁻, possesses a unique tripodal structure that makes it an excellent ligand for the construction of advanced coordination materials. Its three sulfonate groups can coordinate to metal ions in various modes, including chelating and bridging, leading to the formation of diverse and complex architectures.

A notable example is the trinuclear nickel(II) complex, {Ni₃[CH(SO₃)₃]₂(NMP)₈} (where NMP is N-methyl-pyrrolidone). researchgate.net In this structure, the methanetrisulfonate anions exhibit both tripodal and chelating coordination to the Ni²⁺ ions. researchgate.net The thermal decomposition of this complex yields nickel sulfide (B99878) (Ni₃S₂), suggesting potential applications as a precursor for solid-state materials. researchgate.net

Future research in this area will likely focus on:

The synthesis of new coordination polymers and metal-organic frameworks (MOFs) using this compound as a building block.

The exploration of different metal ions to create materials with tailored magnetic, optical, or porous properties.

The design of functional materials for applications in gas storage, separation, and heterogeneous catalysis.

The structural diversity of coordination polymers based on other sulfonate ligands, such as copper(I) and silver(I) benzene-1,3-disulfonate (B59795) polymers, highlights the potential for creating novel 1D, 2D, and 3D structures with methanetrisulfonate. rsc.org

Development of Next-Generation Catalytic Systems Utilizing Methanetrisulfonic Acid

Methanetrisulfonic acid is a highly efficient and strong Brønsted acid catalyst for a variety of important organic transformations. researchgate.netwisdomlib.orgrepec.org Its high acidity and stability make it a promising alternative to conventional acid catalysts that often suffer from issues like corrosion and waste generation. wisdomlib.org

Research has demonstrated the exceptional catalytic activity of methanetrisulfonic acid in:

Wagner-Meerwein rearrangements: For instance, in the conversion of ketoisophorone, a key step in carotenoid synthesis. researchgate.net

Friedel-Crafts alkylations and ring closures: It is a highly effective catalyst in the synthesis of (all-rac)-α-tocopherol (Vitamin E), a process of significant industrial scale. researchgate.netwisdomlib.org In this reaction, catalyst loadings as low as 0.05 mol% can achieve yields of up to 99%. wisdomlib.org

Acylation reactions: The acylation of phenolic hydroxyl groups is another area where this acid shows high efficacy. researchgate.net

Future development in this field will likely involve expanding the scope of reactions catalyzed by methanetrisulfonic acid and its derivatives. The creation of heterogeneous catalysts by immobilizing methanetrisulfonate on solid supports is a particularly promising avenue. This would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. The development of novel sulfonic-functionalized silica (B1680970) materials, as has been explored with methanesulfonic acid, could provide a template for creating such robust and recyclable catalysts. researchgate.net

Application of Advanced In-Situ Characterization Techniques

To fully understand and optimize the performance of materials and catalytic systems involving this compound, the application of advanced in-situ characterization techniques is crucial. These methods allow for the real-time monitoring of structural and chemical changes during a reaction or process. repec.org

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable insights into the coordination environment of the methanetrisulfonate ligand in coordination polymers as they form. youtube.com For catalytic applications, in-situ spectroscopy can help to identify reactive intermediates and elucidate reaction mechanisms, leading to the rational design of more efficient catalysts. repec.org For example, in-situ electrochemical Raman spectroscopy has been effectively used to study the structural evolution of catalysts and the behavior of interfacial molecules in real-time. repec.org

Future research will benefit from applying a suite of in-situ techniques to study:

The crystallization and self-assembly processes of methanetrisulfonate-based coordination materials.

The interaction of substrates with the active sites in methanetrisulfonic acid-catalyzed reactions.

The dynamic changes in the electronic and geometric structure of materials under operational conditions.

Interdisciplinary Research with Materials Science and other Chemical Disciplines

The future of this compound research lies in its integration with other scientific disciplines, particularly materials science. chemscene.comvanderbilt.edu The design of novel materials at the molecular level is a key driver of technological innovation. vanderbilt.edu The unique properties of the methanetrisulfonate anion make it a versatile component for creating new functional materials.

Collaborations between synthetic chemists, materials scientists, and engineers will be essential to explore the full potential of this compound in areas such as:

Polymer Science: Incorporating methanetrisulfonate moieties into polymer backbones could lead to the development of new ion-exchange resins, proton-conducting membranes for fuel cells, and specialty polymers with enhanced thermal and chemical stability. The creation of molecularly imprinted polymers for recognizing sulfonated anions is an emerging area of interest. acs.org

Nanomaterials: The use of this compound as a surface modifying agent for nanoparticles could improve their dispersibility and functionality for applications in drug delivery, diagnostics, and catalysis.

Hybrid Materials: The combination of this compound with other functional components, such as polyoxometalates, could result in hybrid materials with synergistic properties. nih.govacs.org Polyoxometalates are known for their diverse applications in catalysis, medicine, and materials science, and their functionalization with ligands like methanetrisulfonate could unlock new functionalities. mdpi.comorientjchem.org

The interdisciplinary nature of materials research, which often involves collaborations across engineering, pure sciences, and medicine, provides a fertile ground for the future development and application of this compound-based materials. vanderbilt.edu

Q & A

Basic: What are the recommended methods for synthesizing Sodium Methanetrisulfonate with high purity for laboratory use?

Methodological Answer:
Synthesis typically involves controlled stoichiometric reactions under inert conditions. For sodium sulfonate derivatives, dissolve precursors (e.g., methanetrisulfonic acid) in deionized water, followed by neutralization with sodium hydroxide. Purification steps include recrystallization or vacuum drying to eliminate impurities. Ensure precise pH monitoring and use analytical-grade reagents. Adapt protocols from standardized sodium salt preparations (e.g., sodium phosphate or sulfonate derivatives), emphasizing stoichiometric accuracy and inert atmospheres to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported toxicity profiles of this compound?

Methodological Answer:
Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or dosing regimes. Conduct a systematic evidence synthesis:

Compare study designs : Assess endpoints, exposure durations, and biological models.

Evaluate methodological rigor : Check for controls, sample sizes, and statistical power.

Contextualize data : Cross-reference with analogous sulfonate compounds.
Use frameworks like the EPA’s evidence integration approach, which distinguishes study confidence and reconciles conflicting results through mechanistic plausibility .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:
Combine multiple techniques for robust verification:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon spectra.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonate group vibrations (~1200 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
    Cross-validate results with X-ray crystallography if crystalline forms are obtainable. Document protocols to ensure reproducibility .

Advanced: How should experimental designs be structured to study this compound’s interactions with biological membranes?

Methodological Answer:

Model selection : Use lipid bilayer assays or cell cultures (e.g., HEK293) to mimic membrane permeability.

Dose gradients : Test sub-millimolar to millimolar concentrations to identify thresholds.

Controls : Include untreated membranes and reference inhibitors (e.g., gadolinium for ion channels).

Endpoint analysis : Measure ionic flux via patch-clamp electrophysiology or fluorescence-based probes. Ensure blinding and replicate experiments across independent trials .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation.
  • Storage : Keep in airtight containers under dry, cool conditions; segregate from acids.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Reference OSHA and EU safety standards for sulfonate handling .

Advanced: What strategies are effective for integrating this compound data into environmental risk assessments?

Methodological Answer:

Comparative analysis : Benchmark against regulatory thresholds for sulfonates (e.g., perfluorinated analogs).

Ecotoxicological modeling : Use species sensitivity distributions (SSDs) to predict aquatic toxicity.

Meta-analysis : Aggregate data from biodegradation studies, emphasizing half-life and bioaccumulation factors.
Align with EPA frameworks that synthesize in silico, in vitro, and field data to assess ecological impact .

Basic: How can researchers ensure reproducibility in kinetic studies of this compound reactions?

Methodological Answer:

  • Standardize conditions : Control temperature (±0.5°C), ionic strength, and solvent purity.
  • Calibrate instruments : Validate spectrophotometers/pH meters before each run.
  • Document deviations : Note batch variations in reagents or equipment.
    Publish raw datasets and detailed protocols in supplementary materials to facilitate replication .

Advanced: Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to Hill or logistic models for EC₅₀/IC₅₀ calculations.
  • Bootstrap resampling : Estimate confidence intervals for small sample sizes.
  • Meta-regression : Adjust for covariates (e.g., pH, temperature) across studies.
    Use tools like R’s drc package or GraphPad Prism, ensuring assumptions (e.g., normality, homoscedasticity) are validated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.